2-Chloroquinazolin-8-ol

Description

BenchChem offers high-quality 2-Chloroquinazolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroquinazolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGXMBUPVURGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-10-6 | |

| Record name | 2-Chloro-8-quinazolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloroquinazolin-8-ol chemical properties and structure

An In-depth Technical Guide to 2-Chloroquinazolin-8-ol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a privileged scaffold in the landscape of drug discovery. Nature itself has utilized this core in various alkaloids, but its true potential has been unlocked through synthetic chemistry. The versatility of the quinazoline framework allows for functionalization at multiple positions, enabling chemists to fine-tune steric, electronic, and pharmacokinetic properties. This has led to the development of numerous clinically successful drugs, including treatments for hypertension (Prazosin), cancer (Gefitinib, Erlotinib), and post-traumatic stress disorder.

This guide focuses on a specific, highly valuable derivative: 2-Chloroquinazolin-8-ol . The strategic placement of a reactive chloro group at the 2-position and a hydroxyl group at the 8-position makes this molecule a uniquely powerful building block. The chloro moiety serves as an excellent electrophilic handle for introducing diverse substituents via nucleophilic substitution, while the phenolic hydroxyl group offers a site for modulation of solubility, hydrogen bonding capabilities, and further derivatization. Understanding the nuanced properties and reactivity of this intermediate is paramount for researchers aiming to leverage its potential in constructing novel, biologically active compounds.

Core Molecular Profile: Structure and Physicochemical Properties

2-Chloroquinazolin-8-ol is a solid organic compound whose structure is defined by the quinazoline core substituted with a chlorine atom at the C2 position and a hydroxyl group at the C8 position.

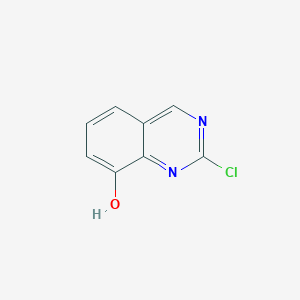

Caption: Chemical structure of 2-Chloroquinazolin-8-ol.

The inherent asymmetry and distinct reactivity of its functional groups make it a cornerstone intermediate for building molecular complexity.

Key Physicochemical Data

The fundamental properties of 2-Chloroquinazolin-8-ol are summarized below, providing essential information for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 953039-10-6 | [1][2][3][4] |

| Molecular Formula | C₈H₅ClN₂O | [1][2] |

| Molecular Weight | 180.59 g/mol | [1][5] |

| Physical Form | Solid, White powder | [3] |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 325.3 ± 24.0 °C at 760 mmHg | |

| Storage Conditions | Room temperature or 2-8°C, sealed in a dry environment | [3][4][5] |

| IUPAC Name | 2-chloroquinazolin-8-ol | [1] |

| SMILES | OC1=CC=CC2=CN=C(Cl)N=C12 | [1] |

Spectroscopic Signature

-

¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). Three protons on the carbocyclic ring will appear as a coupled system (doublet, triplet, doublet). The C4-proton will likely appear as a singlet further downfield. The phenolic -OH proton will be a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will display eight signals for the aromatic carbons. The C2 carbon, bonded to both chlorine and nitrogen, will be significantly deshielded. The C8 carbon, attached to the hydroxyl group, will also show a characteristic chemical shift.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), C=N stretching (~1610-1630 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal molecular ion peak will be at m/z = 180, with a corresponding [M+2]+ peak at m/z = 182.

Synthesis and Chemical Reactivity

The utility of 2-Chloroquinazolin-8-ol stems from its accessibility and predictable reactivity, which allows for its use as a scaffold in divergent synthetic strategies.

Proposed Synthetic Pathway

While 2-Chloroquinazolin-8-ol is commercially available, a plausible and robust laboratory synthesis can be envisioned starting from 2-aminobenzoic acid derivatives, a common strategy for quinazolinone construction.[9] A key step involves the formation of the quinazoline core followed by chlorination.

Protocol: Synthesis of 2-Chloroquinazolin-8-ol

Step 1: Synthesis of Quinazoline-2,8-diol

-

Rationale: This initial step constructs the core heterocyclic system. Using a readily available substituted anthranilic acid and a cyclizing agent like urea or cyanogen bromide establishes the quinazoline framework.

-

Procedure:

-

To a stirred suspension of 2-amino-3-hydroxybenzoic acid (1 equivalent) in an appropriate solvent (e.g., dioxane), add cyanogen bromide (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with an aqueous base (e.g., NaHCO₃).

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate quinazoline-2,8-diol.

-

Step 2: Chlorination of Quinazoline-2,8-diol

-

Rationale: The conversion of the 2-hydroxy (or its tautomeric 2-oxo form) to the 2-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation. A similar procedure is used to convert 2,8-quinolinediol to 2-chloro-8-hydroxyquinoline.[10]

-

Procedure:

-

Carefully add quinazoline-2,8-diol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid should gradually dissolve.

-

After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Adjust the pH to ~7-8 with a concentrated base solution (e.g., NaOH or NH₄OH) while cooling in an ice bath.

-

The crude 2-Chloroquinazolin-8-ol will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.

-

The Dichotomy of Reactivity: C2-Chloride and C8-Hydroxyl

The synthetic power of 2-Chloroquinazolin-8-ol lies in the orthogonal reactivity of its two primary functional groups. The C2-chloro is an electrophilic center, while the C8-hydroxyl is a nucleophilic/acidic center.

Caption: Workflow from intermediate to potential therapeutic agents.

Anticancer and Antimicrobial Agents

The quinazoline core is prevalent in oncology. By modifying the 2-position of the 2-Chloroquinazolin-8-ol scaffold, researchers can synthesize libraries of compounds for screening against various cancer cell lines and microbial strains. [2][5]For example, the synthesis of 8-(o-tolyl)quinazoline derivatives as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway highlights the potential of this scaffold in immuno-oncology. [11]

Kinase Inhibitors

The quinazoline scaffold is a well-established ATP-competitive inhibitor of several protein kinases. [12]Aberrant kinase activity is a hallmark of many cancers. The 8-chloro-substituted quinazolin-4-ol scaffold, a close analog, is a key pharmacophore in developing inhibitors for pathways like PI3K/Akt/mTOR, EGFR, and VEGFR-2. [12]2-Chloroquinazolin-8-ol provides a direct entry point for creating analogs targeting these critical cancer-related signaling pathways.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a representative example of how 2-Chloroquinazolin-8-ol is used to create a C-C bond, a cornerstone reaction in modern synthetic chemistry. [13]

-

Rationale: To couple an aryl group to the C2 position of the quinazoline ring, leveraging the reactivity of the C-Cl bond in a palladium-catalyzed cycle.

-

Materials:

-

2-Chloroquinazolin-8-ol (1 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., SiliaCat® DPP-Pd, Pd(PPh₃)₄, or XPhos Pd G2; 1-5 mol%) [13][11] * Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA; 2-3 equivalents) [13] * Anhydrous solvent (e.g., Dioxane, Toluene, or Propan-2-ol/water mixture) [13]3. Procedure:

-

To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloroquinazolin-8-ol, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryl-quinazolin-8-ol product.

-

Safety and Handling

Proper handling of 2-Chloroquinazolin-8-ol is essential due to its potential toxicity.

-

Hazard Pictogram: GHS06 (Toxic) * Signal Word: Danger * Hazard Statements:

-

H301: Toxic if swallowed. * H311: Toxic in contact with skin. * H331: Toxic if inhaled. * Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P280: Wear protective gloves/protective clothing/eye protection/face protection. * P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Conclusion

2-Chloroquinazolin-8-ol stands out as a pre-activated and highly versatile scaffold for chemical synthesis. Its dual functionality—an electrophilic C2 position ripe for substitution and a nucleophilic C8 hydroxyl group for property modulation—provides a robust platform for generating molecular diversity. For researchers and drug development professionals, this intermediate offers an efficient and logical pathway to novel heterocyclic compounds with significant potential in oncology, infectious disease, and beyond. A thorough understanding of its reactivity and careful execution of synthetic protocols are the keys to unlocking its full potential in the quest for new therapeutic agents.

References

-

Sharma, V. K., Barde, A., & Sunita. (2020). One-Pot Sequential Synthesis of Quinazolin-8-ol derivatives employing Heterogeneous Catalyst for Suzuki-Miyaura coupling. Archives in Chemical Research, 4(3). [Link]

-

ResearchGate. (2025). 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. Publication details are not fully available. [Link]

-

Sharma, V. K., Barde, A. B., & Joshi, S. (2020). One-pot sequential synthesis of quinazolin-8-ol derivatives employing heterogeneous catalyst for Suzuki–Miyaura coupling. Molecular and Cellular Endocrinology, 4, 110759. [Link]

-

El-Hashash, M. A., Rizk, S. A., El-Bassiouny, F. A., & Darwish, K. M. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2012, 856070. [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-quinazolin-8-ol. Product Page. [Link]

-

Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

Saini, M., Kumar, A., Dwivedi, J., & Singh, R. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal of Population Therapeutics and Clinical Pharmacology, 29(1), e46-e63. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 13(3), 442-448. [Link]

-

Abuelizz, H. A., et al. (2017). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 22(3), 435. [Link]

-

Chemfun. (n.d.). 2-Chloro-quinazolin-8-ol. Product Page. [Link]

-

El-Gazzar, A. R. B. A., et al. (2009). Synthesis and reactions of 2-chloro-3,4-dihydrothienopyrimidines and -quinazolines. Journal of the Chinese Chemical Society, 56(3), 593-601. [Link]

-

PubChem. (n.d.). 2-Chloroquinolin-8-ol. National Center for Biotechnology Information. [Link]

-

El-Hashash, M. A., Rizk, S. A., El-Bassiouny, F. A., & Darwish, K. M. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. International Journal of Organic Chemistry, 2(3), 226-235. [Link]

-

PubChem. (n.d.). 2-Chloroquinazoline. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 2-Chloro-quinazolin-8-ol. Product Page. [Link]

-

Acta Crystallographica Section E. (2011). 2-Chloroquinazolin-4(3H)-one. IUCrData, 67(Pt 3), o608. [Link]

-

Flores-Alamo, M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

-

PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Image from a publication. [Link]

-

Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(10), 2445. [Link]

-

YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine. Organic Chemistry. [Link]

-

ResearchGate. (2018). How to synthesized 8chloroquinoline from 8hydroxyquinoline?. Q&A Forum. [Link]

Sources

- 1. 2-Chloro-8-quinazolinol 95% | CAS: 953039-10-6 | AChemBlock [achemblock.com]

- 2. 2-Chloro-quinazolin-8-ol [myskinrecipes.com]

- 3. 2-Chloro-quinazolin-8-ol, CasNo.953039-10-6 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. 2-Chloroquinazolin-8-ol - CAS:953039-10-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-Chloro-quinazolin-8-ol [myskinrecipes.com]

- 6. 2-Chloroquinolin-8-ol | C9H6ClNO | CID 274878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]

- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-chloroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 11. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

Synthesis pathways for 2-Chloroquinazolin-8-ol

An In-Depth Technical Guide to the Synthesis of 2-Chloroquinazolin-8-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Chloroquinazolin-8-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative focuses on a logical two-step synthesis commencing with the construction of the quinazolinone core, followed by a targeted chlorination. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful synthesis.

Introduction to 2-Chloroquinazolin-8-ol

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] 2-Chloroquinazolin-8-ol, in particular, serves as a key intermediate, providing two reactive sites for further functionalization: the C2-chloro substituent, which is susceptible to nucleophilic displacement, and the C8-hydroxyl group, which can be modified through various etherification or esterification reactions. This dual functionality makes it an exceptionally versatile precursor for creating diverse molecular libraries aimed at discovering novel therapeutic agents.[6]

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-Chloroquinazolin-8-ol identifies the C-Cl bond as the primary disconnection. This points to an 8-hydroxy-substituted quinazolinone as the immediate precursor. The quinazolinone ring itself can be disconnected through the amide bonds, leading back to a suitably substituted anthranilamide derivative and a one-carbon carbonyl source. This strategy is efficient as it builds the heterocyclic core and sets the stage for the final chlorination in a convergent manner.

Caption: Retrosynthetic pathway for 2-Chloroquinazolin-8-ol.

Recommended Synthetic Pathway

The recommended forward synthesis is a two-step process that is both logical and grounded in well-established heterocyclic chemistry principles. It involves the initial formation of the key intermediate, 8-Hydroxyquinazolin-2(1H)-one, followed by a dehydroxy-chlorination reaction to yield the final product.

Step 1: Synthesis of 8-Hydroxyquinazolin-2(1H)-one

Principle & Rationale: The formation of the quinazolinone ring is achieved via a cyclocondensation reaction. The chosen starting material, 2-amino-3-hydroxybenzamide, possesses the necessary functionalities in the correct ortho arrangement: an amine for one cyclization and an amide for the other. A one-carbon carbonyl equivalent is required to close the ring. While phosgene is effective, it is a highly toxic gas. A superior alternative is triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid that serves as a safer in-situ source of phosgene.[7][8] The reaction proceeds by initial acylation of the aromatic amine, followed by an intramolecular nucleophilic attack by the amide nitrogen onto the newly formed carbonyl group, leading to ring closure and elimination of HCl.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-hydroxybenzamide (1.0 eq) and anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of starting material).

-

Reagent Addition: Cool the resulting suspension to 0 °C in an ice bath. In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add the triphosgene solution dropwise to the stirred suspension over 30 minutes. Caution: This reaction releases HCl gas.

-

Reaction Progression: After the addition is complete, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 8-Hydroxyquinazolin-2(1H)-one as a solid.

Step 2: Chlorination to 2-Chloroquinazolin-8-ol

Principle & Rationale: The conversion of the 2-oxo group of the quinazolinone to the 2-chloro group is a critical transformation. This reaction leverages the lactam-lactim tautomerism inherent to the quinazolinone system. The lactim tautomer, 8-hydroxy-quinazolin-2-ol, possesses a hydroxyl group that can be substituted. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydroxy-chlorination.[2][9] It acts as both a chlorinating agent and a powerful dehydrating agent, driving the reaction to completion. The reaction mechanism involves the initial phosphorylation of the hydroxyl group of the lactim tautomer, creating an excellent phosphonate leaving group, which is subsequently displaced by a chloride ion.[9] Heating is typically required to overcome the activation energy for this substitution.[9]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 8-Hydroxyquinazolin-2(1H)-one (1.0 eq) from the previous step.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base can be added to facilitate the reaction, though it often proceeds well without.[10][11]

-

Reaction Progression: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The reaction should be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extreme caution is required for this step. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

Isolation and Purification: The product will precipitate as a solid. Neutralize the acidic solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2-Chloroquinazolin-8-ol can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Data Summary

The following tables summarize the typical reagents and conditions for the described two-step synthesis. Yields are representative and may vary based on scale and specific reaction optimization.

Table 1: Synthesis of 8-Hydroxyquinazolin-2(1H)-one

| Parameter | Value |

| Starting Material | 2-amino-3-hydroxybenzamide |

| Key Reagent | Triphosgene |

| Base | Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 75-85% |

Table 2: Chlorination to 2-Chloroquinazolin-8-ol

| Parameter | Value |

| Starting Material | 8-Hydroxyquinazolin-2(1H)-one |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |

| Solvent | Neat POCl₃ |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 3-6 hours |

| Typical Yield | 80-90% |

Workflow Visualization

The following diagram illustrates the complete synthetic workflow from the starting materials to the final product.

Caption: Overall synthetic workflow for 2-Chloroquinazolin-8-ol.

Conclusion

The synthesis of 2-Chloroquinazolin-8-ol is reliably achieved through a two-step sequence involving the cyclization of 2-amino-3-hydroxybenzamide followed by chlorination with phosphorus oxychloride. This pathway utilizes readily available or preparable starting materials and employs standard, scalable organic chemistry transformations. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize the synthesis to obtain high yields of this versatile chemical intermediate, thereby facilitating downstream efforts in drug discovery and development.

References

-

Stanton, K. J., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2937-2949. [Link]

-

Asif, M. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(23), 8511. [Link]

-

Pawar, S. B., et al. (2015). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Science and Research, 4(11), 1629-1633. [Link]

-

Reddy, C. S., et al. (2008). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H). Acta Poloniae Pharmaceutica - Drug Research, 65(4), 451-458. [Link]

-

Al-Ostath, A. I., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 425-433. [Link]

-

Glavač, N., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds, 42(4), 1-13. [Link]

-

Asif, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]

-

ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[2]. ResearchGate. [Link]

-

Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

-

Zhang, Y., et al. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252, 022090. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 13(4), 609-616. [Link]

-

Al-Bogami, A. S., et al. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2147-2159. [Link]

-

Al-Bogami, A. S., et al. (2009). Cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene. Synthesis of Spiro naphthoxazine dimers. Molecules, 14(6), 2147-2159. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.org.za [scielo.org.za]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers [mdpi.com]

- 8. Cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene. Synthesis of Spiro naphthoxazine dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Chloroquinazolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinazolin-8-ol is a heterocyclic organic compound belonging to the quinazoline class. While direct, extensive research on the specific mechanism of action of 2-Chloroquinazolin-8-ol is not widely published, its structural features and the known biological activities of related quinazoline and 8-hydroxyquinoline derivatives suggest several potential molecular pathways of interest. This guide synthesizes available information to propose a primary hypothesized mechanism of action centered on the inhibition of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical regulator of the cellular response to hypoxia. This hypothesis is presented within the broader context of other potential mechanisms for quinazoline-based compounds. This document provides a detailed exploration of the VHL-HIF-1α signaling axis, experimental protocols to validate potential VHL inhibitors, and the therapeutic implications of such a mechanism, particularly in the burgeoning field of targeted protein degradation.

Introduction to 2-Chloroquinazolin-8-ol and Its Therapeutic Potential

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Compounds incorporating the 8-hydroxyquinoline moiety are also known for their diverse biological activities, often linked to their metal-chelating properties[3][4]. The combination of these structural features in 2-Chloroquinazolin-8-ol suggests a high potential for biological activity.

Given the intense focus in modern drug discovery on modulating protein-protein interactions and the ubiquitin-proteasome system, a compelling hypothesized mechanism of action for a novel quinazoline derivative like 2-Chloroquinazolin-8-ol is the inhibition of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VHL is a crucial component of the cellular oxygen-sensing machinery and a high-interest target for the development of therapeutics for cancer and other diseases[5][6]. Small molecule ligands of VHL are not only being investigated as direct inhibitors but are also fundamental components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality[7][8].

This guide will proceed with an in-depth exploration of the VHL inhibition hypothesis, providing the necessary scientific background and experimental frameworks for its investigation.

The VHL-HIF-1α Signaling Pathway: The Hypothesized Target

Under normal oxygen conditions (normoxia), the von Hippel-Lindau protein acts as the substrate recognition component of an E3 ubiquitin ligase complex.[6][9] Its primary substrate is the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen (hypoxia)[1][10].

The key steps in this regulatory pathway are:

-

Prolyl Hydroxylation of HIF-1α : In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α[6].

-

VHL Recognition and Binding : The hydroxylated HIF-1α is then recognized and bound by the beta-domain of the VHL protein[11].

-

Ubiquitination and Degradation : This binding event leads to the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome. This keeps HIF-1α levels low under normoxic conditions[1][10].

In hypoxic conditions, the lack of oxygen as a co-substrate for PHD enzymes prevents HIF-1α hydroxylation. Consequently, VHL cannot recognize and bind HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival[12][13]. In certain cancers, such as renal cell carcinoma, mutations in the VHL gene lead to constitutive stabilization of HIF-1α, promoting tumor growth[11].

Figure 1: The VHL-HIF-1α signaling pathway in normoxia and hypoxia.

Proposed Mechanism of Action: Inhibition of the VHL:HIF-1α Interaction

It is hypothesized that 2-Chloroquinazolin-8-ol functions as a small molecule inhibitor of the VHL:HIF-1α protein-protein interaction. By binding to VHL, likely in the same pocket that recognizes the hydroxylated proline residue of HIF-1α, the compound would competitively block the binding of HIF-1α to VHL, even under normoxic conditions. This would lead to the stabilization and accumulation of HIF-1α, mimicking a hypoxic response.

This mechanism has several therapeutic implications:

-

Ischemia and Anemia : By inducing the expression of HIF-1α target genes like erythropoietin (EPO) and vascular endothelial growth factor (VEGF), VHL inhibitors could be beneficial in treating conditions such as anemia and ischemic diseases[10].

-

PROTAC Development : As a VHL ligand, 2-Chloroquinazolin-8-ol could be a valuable warhead for the development of PROTACs. In a PROTAC molecule, one end binds to the target protein of interest for degradation, while the other end binds to an E3 ligase like VHL, bringing the two into proximity and inducing the degradation of the target protein[7][8].

Experimental Validation of VHL Inhibition

A series of biochemical, biophysical, and cell-based assays are required to validate a compound as a VHL inhibitor.

Biochemical and Biophysical Assays for Direct Binding

These assays confirm direct engagement of the compound with the VHL protein.

| Assay Technique | Principle | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH) |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. | Association (kon) and dissociation (koff) rates, Kd |

| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled HIF-1α peptide upon displacement by the test compound from the VHL complex. | IC50 (concentration for 50% inhibition) |

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol outlines a method to determine the ability of a test compound to disrupt the VHL:HIF-1α interaction.

-

Reagents and Materials :

-

Recombinant VHL/Elongin B/Elongin C (VCB) complex.

-

Fluorescently labeled peptide corresponding to the oxygen-dependent degradation domain of HIF-1α (e.g., FITC-labeled HIF-1α peptide).

-

Test compound (2-Chloroquinazolin-8-ol) dissolved in DMSO.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure :

-

Prepare a serial dilution of the test compound in DMSO, and then dilute into the assay buffer.

-

In the microplate, add a fixed concentration of the VCB complex and the fluorescently labeled HIF-1α peptide.

-

Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and a known VHL inhibitor (positive control).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis :

-

Calculate the degree of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for the Fluorescence Polarization (FP) competition assay.

Cell-Based Assays for Target Engagement and Downstream Effects

These assays confirm that the compound can enter cells and modulate the VHL-HIF-1α pathway.

Protocol 2: Western Blot for HIF-1α Stabilization

This protocol is used to quantify the levels of HIF-1α protein in cells following treatment with the test compound.

-

Materials :

-

Cell line (e.g., HeLa or a relevant cancer cell line).

-

Test compound (2-Chloroquinazolin-8-ol).

-

DMSO (vehicle control).

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against HIF-1α and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibody.

-

-

Procedure :

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of the test compound or DMSO for a specified time (e.g., 4-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies for HIF-1α and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis :

-

Quantify the band intensities for HIF-1α and the loading control.

-

Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α levels.

-

Protocol 3: Quantitative PCR (qPCR) for HIF-1α Target Gene Expression

This protocol measures the mRNA levels of HIF-1α target genes to confirm functional pathway activation.

-

Materials :

-

Cell line treated as in Protocol 2.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR primers for HIF-1α target genes (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., GAPDH).

-

qPCR master mix.

-

Real-time PCR system.

-

-

Procedure :

-

Extract total RNA from the treated cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the specific primers for the target and housekeeping genes.

-

-

Data Analysis :

-

Calculate the change in expression of the target genes relative to the housekeeping gene using the ΔΔCt method.

-

Determine the fold change in gene expression in compound-treated cells compared to vehicle-treated cells.

-

Alternative Mechanisms of Action for Quinazoline Derivatives

While VHL inhibition is a compelling hypothesis, the quinazoline scaffold is known to interact with other biological targets. It is crucial for a comprehensive investigation to consider these alternatives.

-

Kinase Inhibition : Many FDA-approved drugs with a quinazoline core, such as gefitinib and erlotinib, are inhibitors of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family[14]. The structure of 2-Chloroquinazolin-8-ol could potentially fit into the ATP-binding pocket of various kinases. Kinase panel screening would be a necessary step to rule out or identify off-target activities.

-

PARP Inhibition : Some quinazolinone derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA damage repair[15].

-

Other Targets : Quinazoline derivatives have been reported to inhibit a variety of other targets, including dihydrofolate reductase and tubulin polymerization[15].

Conclusion and Future Directions

2-Chloroquinazolin-8-ol is a compound with significant potential for biological activity due to its quinazoline and 8-hydroxyquinoline moieties. This guide has outlined a detailed, albeit hypothesized, mechanism of action centered on the inhibition of the VHL E3 ligase. The provided experimental protocols offer a clear roadmap for the validation of this hypothesis, from direct binding assays to cellular target engagement and functional outcome studies.

Future research should focus on a multi-pronged approach:

-

Synthesis and Characterization : If not already available, the synthesis and full chemical characterization of 2-Chloroquinazolin-8-ol are the first critical steps.

-

In Vitro Validation : The core hypothesis of VHL inhibition should be tested using the biochemical and biophysical assays described.

-

Cellular Activity : The ability of the compound to stabilize HIF-1α and induce downstream gene expression in relevant cell lines must be confirmed.

-

Selectivity Profiling : To ensure the proposed mechanism is the primary mode of action, broad screening against other potential targets, particularly kinases, is essential.

-

Structure-Activity Relationship (SAR) Studies : If VHL inhibition is confirmed, SAR studies involving analogs of 2-Chloroquinazolin-8-ol can be initiated to optimize potency and selectivity.

By following this structured approach, researchers and drug development professionals can rigorously investigate the mechanism of action of 2-Chloroquinazolin-8-ol and unlock its full therapeutic potential.

References

Sources

- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological HIF2α inhibition improves VHL disease–associated phenotypes in zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of drugs targeting hypoxia‐inducible factor against tumor cells with VHL mutation: Story of 127 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. preprints.org [preprints.org]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Chloroquinazolin-8-ol: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in the development of modern therapeutics.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure" in medicinal chemistry.[3] A vast body of research demonstrates that quinazoline derivatives possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5] The biological outcomes of these derivatives are profoundly influenced by the nature and position of substituents on the quinazoline core.[3] This guide focuses on a specific, yet under-explored derivative, 2-Chloroquinazolin-8-ol, to delineate its potential biological activities based on established structure-activity relationships (SAR) and the known bioactivities of closely related analogues. While direct experimental data on this specific molecule is nascent, this paper aims to provide a predictive framework for its therapeutic potential, guiding future research and development.

Chemical Profile of 2-Chloroquinazolin-8-ol

| Property | Value | Source |

| CAS Number | 953039-10-6 | [6] |

| Molecular Formula | C₈H₅ClN₂O | [6] |

| Molecular Weight | 180.59 g/mol | [5] |

| Physical Form | Solid | [6] |

| Boiling Point | 325.3±24.0 °C at 760 mmHg | [6] |

| Storage Temperature | 4°C | [6] |

Anticipated Biological Activity I: Anticancer Potential

The quinazoline scaffold is a well-established pharmacophore in oncology, with several derivatives approved as anticancer drugs (e.g., Gefitinib, Erlotinib).[7] The potential anticancer activity of 2-Chloroquinazolin-8-ol can be inferred from the individual and synergistic contributions of its key structural features.

Mechanistic Hypothesis: A Multi-pronged Approach

-

Enzyme Inhibition: The 2-chloro substitution makes the C2 position of the quinazoline ring highly susceptible to nucleophilic substitution. This reactivity can be exploited to design covalent inhibitors of key oncogenic kinases. Many successful kinase inhibitors are based on the quinazoline scaffold, targeting enzymes like EGFR, VEGFR, and others involved in tumor growth and proliferation.[7] The 8-hydroxy group may also contribute to binding within the ATP-binding pocket of these enzymes through hydrogen bonding.

-

Metal Ion Chelation and ROS Induction: The 8-hydroxyquinoline motif is a known potent chelator of metal ions, such as iron and copper, which are essential for cancer cell proliferation.[4] Sequestration of these metals can disrupt critical enzymatic processes and induce oxidative stress through the generation of reactive oxygen species (ROS), ultimately leading to apoptosis. It is highly probable that the 8-hydroxy group in 2-Chloroquinazolin-8-ol imparts similar metal-chelating capabilities.

-

DNA Intercalation: Some quinazoline derivatives have been shown to exert their cytotoxic effects by intercalating with DNA, disrupting DNA replication and transcription in rapidly dividing cancer cells.[7] The planar structure of the quinazoline ring system is conducive to such interactions.

}

Suggested Experimental Workflow: In Vitro Anticancer Evaluation

}

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-Chloroquinazolin-8-ol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticipated Biological Activity II: Antimicrobial Potential

The quinazoline and 8-hydroxyquinoline scaffolds are independently recognized for their antimicrobial properties. Their combination in 2-Chloroquinazolin-8-ol suggests a strong potential for antibacterial and antifungal activity. Structure-activity relationship studies have indicated that the presence of a halogen atom at the 6 or 8 position of the quinazolinone ring can enhance antimicrobial activities.

Mechanistic Hypothesis: Disruption of Essential Bacterial Processes

-

Metal Ion Chelation: Similar to its proposed anticancer mechanism, the 8-hydroxy moiety can chelate essential metal ions (e.g., Fe²⁺, Mg²⁺, Mn²⁺) that are critical cofactors for bacterial enzymes involved in respiration and DNA replication.[4] This deprivation of essential nutrients can lead to bacteriostatic or bactericidal effects.

-

Enzyme Inhibition: The compound may inhibit key bacterial enzymes. For instance, some quinazoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

-

Cell Wall/Membrane Disruption: The lipophilic nature of the quinazoline ring system may facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

}

Suggested Experimental Workflow: Antimicrobial Susceptibility Testing

}

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 2-Chloroquinazolin-8-ol in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Future Directions and Conclusion

2-Chloroquinazolin-8-ol stands as a promising, yet uncharacterized, scaffold for the development of novel therapeutic agents. The structural amalgamation of a reactive 2-chloroquinazoline core and a metal-chelating 8-hydroxy moiety strongly suggests a dual potential for anticancer and antimicrobial activities. The hypotheses and experimental frameworks presented in this guide are intended to serve as a foundational roadmap for researchers in drug discovery. Rigorous synthesis, purification, and biological evaluation are now required to validate these predictions and unlock the full therapeutic potential of this intriguing molecule. The exploration of derivatives, particularly through nucleophilic substitution at the C2 position, could further lead to the optimization of potency and selectivity, paving the way for a new class of quinazoline-based therapeutics.

References

- Al-Janabi, R. A. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pharmaceutical Chemistry Journal, 55(5), 481-493.

- Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & Abdel-Aziz, A. A. M. (2022). A Comprehensive Review of Recent Advances in the Biological Activities of Quinazolines. Chemistry & Biodiversity, 19(9), e202200508.

- Asif, M. (2014). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(3), 736.

- Babu, B. H., & Kumar, K. S. (2014). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1685.

- Batra, S., & Roy, A. (2022). A comprehensive review of recent advances in the biological activities of quinazolines. Chemical Biology & Drug Design, 100(5), 655-680.

-

MySkinRecipes. (n.d.). 2-Chloro-quinazolin-8-ol. Retrieved from [Link]

- Patel, K., & Singh, R. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(42), 26167-26192.

- El-Gazzar, A. R., Abou-El-Regal, M. M., & El-Gohary, N. S. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC advances, 11(41), 25337-25353.

- Chan, P. F., Wong, R. S., & Chiu, P. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 46(5), 1659-1660.

- El-Gazzar, A. R., Abou-El-Regal, M. M., & El-Gohary, N. S. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25337-25353.

-

ResearchGate. (n.d.). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Retrieved from [Link]

-

Cytoswitch. (n.d.). 8-Chloroquinazolin-4-ol. Retrieved from [Link]

- Li, X., Zhang, Y., & Wang, Y. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6524.

- Wang, Y., Li, X., & Zhang, Y. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(15), 4945.

-

Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

-

LookChem. (n.d.). 2-Chloro-quinazolin-8-ol CAS NO.953039-10-6. Retrieved from [Link]

- Wang, Y., Li, X., & Zhang, Y. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Journal of medicinal chemistry, 65(10), 7264-7279.

-

ResearchGate. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Retrieved from [Link]

- El-Sayed, N. N. E. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4942.

-

Semantic Scholar. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Retrieved from [Link]

- Asif, M. (2017). Biological Activity of Quinazolinones.

-

ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]

- Al-Rashida, M., & Ejaz, S. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1083.

Sources

- 1. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]

- 2. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-quinazolin-8-ol [myskinrecipes.com]

- 5. 2-Chloroquinazolin-8-ol | 953039-10-6 [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold in Modern Chemistry

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloroquinazolin-8-ol

Quinazoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their diverse therapeutic applications and presence in over 200 naturally occurring alkaloids.[1] The fusion of a benzene ring with a pyrimidine ring creates a privileged scaffold that exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] 2-Chloroquinazolin-8-ol (CAS: 953039-10-6; Molecular Formula: C₈H₅ClN₂O) is a specific derivative that holds potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.[3]

This technical guide provides a predictive but comprehensive overview of the key spectroscopic data points required for the unambiguous identification and characterization of 2-Chloroquinazolin-8-ol. As a Senior Application Scientist, the following sections are structured not merely to present data, but to explain the underlying principles and experimental considerations necessary for researchers in medicinal chemistry and drug development. We will delve into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures, providing both predicted data and the robust experimental protocols required to obtain them.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 2-Chloroquinazolin-8-ol, with standardized atom numbering for NMR assignments, is presented below. This numbering will be used consistently throughout this guide.

Caption: Structure of 2-Chloroquinazolin-8-ol with IUPAC numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is the first line of analysis for structural elucidation. The predicted spectrum for 2-Chloroquinazolin-8-ol in a solvent like DMSO-d₆ would feature distinct signals for the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom, alongside the electron-donating hydroxyl group, creates a unique electronic environment for each proton.

Predicted ¹H NMR Data

The expected chemical shifts (δ) and coupling patterns are summarized below. These predictions are based on established principles and data from analogous quinazoline structures.[4]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~8.5 - 8.7 | Singlet (s) | N/A | Located on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, leading to a significant downfield shift. |

| H-5 | ~7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Ortho-coupled to H-6 and meta-coupled to H-7. Deshielded by the adjacent pyrimidine ring. |

| H-6 | ~7.3 - 7.5 | Triplet (t) | J ≈ 8.0 | Ortho-coupled to both H-5 and H-7, resulting in a triplet pattern. |

| H-7 | ~7.1 - 7.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Ortho-coupled to H-6 and meta-coupled to H-5. Shielded relative to H-5 due to the influence of the -OH group at C-8. |

| 8-OH | ~10.0 - 11.0 | Broad Singlet (br s) | N/A | Phenolic proton, chemical shift is concentration-dependent and the signal is often broad due to exchange. |

Protocol for ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloroquinazolin-8-ol in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable hydroxyl proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[4]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integrate all signals and analyze multiplicities and coupling constants.

-

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides critical information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2 | ~158 - 162 | Attached to a halogen (Cl) and two nitrogen atoms, resulting in a strong downfield shift. |

| C-4 | ~150 - 154 | Iminic carbon adjacent to N-3, highly deshielded. |

| C-8a | ~148 - 150 | Quaternary carbon at the ring junction, bonded to N-1 and C-8. |

| C-8 | ~145 - 148 | Aromatic carbon bonded to the electron-donating -OH group. |

| C-4a | ~140 - 144 | Quaternary carbon at the ring junction. |

| C-6 | ~128 - 132 | Aromatic CH carbon. |

| C-5 | ~122 - 126 | Aromatic CH carbon. |

| C-7 | ~115 - 120 | Aromatic CH carbon, shielded by the adjacent -OH group. |

Protocol for ¹³C NMR Data Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹³C acquisition with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required for a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

-

-

DEPT (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to confirm carbon types (CH₃/CH signals positive, CH₂ negative in DEPT-135; only CH signals appear in DEPT-90).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation, which further validates the structure.

Predicted Mass Spectrometry Data (ESI+)

For a molecule like 2-Chloroquinazolin-8-ol, Electrospray Ionization in positive mode (ESI+) is a suitable technique.

| m/z Value | Assignment | Rationale |

| 181.02 | [M+H]⁺ | Protonated molecular ion for the ³⁵Cl isotope. This should be the base peak. |

| 183.02 | [M+H+2]⁺ | Protonated molecular ion for the ³⁷Cl isotope. The intensity should be approximately one-third of the m/z 181 peak, a characteristic signature for a monochlorinated compound. |

| 153.03 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide molecule from the quinazolinone-like structure. |

| 145.03 | [M+H - HCl]⁺ | Loss of hydrogen chloride, a common fragmentation pathway for chlorinated heterocycles. |

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurement.[5]

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. The high-resolution capability will allow for the determination of the elemental composition.[5]

Caption: Predicted major fragmentation pathways for 2-Chloroquinazolin-8-ol.

Conclusion

The structural elucidation of 2-Chloroquinazolin-8-ol relies on a synergistic application of NMR and MS techniques. This guide provides a robust, predictive framework for its spectroscopic profile. The ¹H NMR spectrum is expected to show four distinct aromatic signals and a phenolic proton. The ¹³C NMR will reveal eight unique carbon environments. Finally, high-resolution mass spectrometry will confirm the molecular formula C₈H₅ClN₂O through the characteristic isotopic pattern of the protonated molecular ion at m/z 181/183. These predicted data and protocols offer a comprehensive roadmap for any researcher or scientist working with this important heterocyclic compound.

References

-

Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

-

Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Supporting Information for relevant synthetic chemistry papers. (2021). ACS Publications. Available at: [Link]

-

Patil, P., & Patkar, M. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

-

Fahim, A. M., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]

-

Turlapati, S. N. V. S. S., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

Sources

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. scispace.com [scispace.com]

- 3. 2-Chloro-quinazolin-8-ol, CasNo.953039-10-6 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to 2-Chloroquinazolin-8-ol (CAS 953039-10-6): Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroquinazolin-8-ol (CAS: 953039-10-6), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The quinazoline ring system is a well-established "privileged structure," forming the core of numerous pharmacologically active agents.[1][2] This document details the physicochemical properties, safety profile, a plausible synthetic pathway, and the mechanistic rationale for its reactivity. Furthermore, it explores the compound's primary application as a versatile synthetic intermediate for the development of novel molecular entities, supported by detailed experimental protocols and expected analytical characterizations. The insights provided are intended to equip researchers with the foundational knowledge required to effectively utilize this valuable building block in drug discovery and materials science.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The fusion of benzene and pyrimidine rings gives rise to the quinazoline nucleus, a scaffold that has garnered immense attention in pharmaceutical research.[3] Its planarity and versatile synthetic accessibility allow it to engage in a wide array of molecular interactions with biological targets.[3] Consequently, quinazoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] The clinical success of several quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, underscores the therapeutic potential of this heterocyclic core.[4]

2-Chloroquinazolin-8-ol emerges as a strategically important intermediate within this class. The chloro-substituent at the C2 position acts as a proficient leaving group, enabling nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, providing a direct route to introduce diverse functional groups and build extensive libraries of novel quinazoline analogues for biological screening.[6][7] The 8-hydroxy group offers an additional site for modification or a key pharmacophoric feature for target binding. This guide serves to elucidate the technical attributes of this compound, positioning it as a key tool for advancing modern drug discovery programs.

Physicochemical and Safety Data

A clear understanding of a compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Properties of 2-Chloroquinazolin-8-ol

The key physicochemical data for 2-Chloroquinazolin-8-ol are summarized below.[8][9][10]

| Property | Value | Source(s) |

| CAS Number | 953039-10-6 | [8][9] |

| IUPAC Name | 2-chloroquinazolin-8-ol | [9] |

| Molecular Formula | C₈H₅ClN₂O | [9] |

| Molecular Weight | 180.59 g/mol | [9] |

| Appearance | Solid, White powder | [10] |

| Purity | Commonly available as ≥95% | [8][9] |

| Boiling Point | 325.3 ± 24.0 °C at 760 mmHg | [8] |

| InChI Key | NFLGXMBUPVURGA-UHFFFAOYSA-N | [8] |

| Storage | Store at 2-8°C, sealed, in a dry, inert atmosphere | [10] |

Safety Profile

2-Chloroquinazolin-8-ol is classified as a toxic substance and must be handled with appropriate precautions in a controlled laboratory environment.[8]

| GHS Information | Details |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled |

| Precautionary Codes | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361, P405, P501 |

Data sourced from vendor safety information.[8] Users must consult the most current Safety Data Sheet (SDS) from their supplier before handling.

Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for 2-Chloroquinazolin-8-ol are not widely published, a chemically sound pathway can be proposed based on established quinoline and quinazoline chemistry. The most logical approach involves the chlorination of a corresponding quinazolinone precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 8-hydroxyquinazolin-2(1H)-one. This precursor can be chlorinated using a standard agent like phosphorus oxychloride (POCl₃), which is effective for converting cyclic amide/enol systems into their chloro-derivatives. This reaction proceeds by activating the carbonyl oxygen, followed by nucleophilic attack from the chloride ion.

Caption: Proposed synthesis of 2-Chloroquinazolin-8-ol.

Mechanistic Considerations

The chlorination of the quinazolinone tautomer (8-hydroxyquinazolin-2-ol) with POCl₃ is a well-established transformation. The lone pair on the heterocyclic nitrogen atom attacks the electrophilic phosphorus atom of POCl₃, initiating the reaction. The carbonyl oxygen is effectively converted into a better leaving group. Subsequent elimination and attack by a chloride ion result in the formation of the C-Cl bond at the 2-position, yielding the final product.

Reactivity and Application as a Synthetic Intermediate

The primary value of 2-Chloroquinazolin-8-ol in research lies in its utility as a versatile building block. The electron-withdrawing nature of the quinazoline ring system activates the chlorine atom at the C2 position, making it susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. By reacting 2-Chloroquinazolin-8-ol with various primary or secondary amines, for example, researchers can rapidly generate a diverse library of 2-amino-8-hydroxyquinazoline derivatives for structure-activity relationship (SAR) studies. This strategy is a cornerstone of modern medicinal chemistry for optimizing lead compounds.[7][11]

Caption: Application as a versatile synthetic intermediate.

Experimental Protocols

The following sections provide a hypothetical but detailed protocol for the synthesis and characterization of 2-Chloroquinazolin-8-ol.

Proposed Synthesis of 2-Chloroquinazolin-8-ol

This protocol is based on analogous chemical transformations and should be adapted and optimized under strict safety protocols.[12]

-

Reagents and Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8-hydroxyquinazolin-2(1H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask under a nitrogen atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

-

-

Workup:

-

Allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with stirring. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

A precipitate should form. If not, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

-

Purification:

-

If a precipitate formed, filter the solid, wash with cold water, and dry under vacuum.

-

If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-Chloroquinazolin-8-ol.

-

Analytical Characterization (Expected Results)

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinazoline ring. A broad singlet, which may exchange with D₂O, is anticipated for the hydroxyl (-OH) proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight unique carbon signals, including those for the aromatic and heterocyclic rings. The carbon atom attached to the chlorine (C2) will appear in a characteristic region.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected, including a broad O-H stretch (~3400-3200 cm⁻¹), C=N and C=C stretching frequencies for the heterocyclic and aromatic rings (~1620-1450 cm⁻¹), and a C-Cl stretch (~800-600 cm⁻¹).

-